3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic organic compound with a complex structure that includes a benzenesulfonyl group, a pyrrolidinone moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step often involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the Pyrrolidinone Moiety: The next step includes the formation of the pyrrolidinone ring, which can be achieved through the cyclization of an appropriate precursor, such as a γ-amino acid or its derivative.
Coupling Reaction: The final step involves coupling the benzenesulfonyl intermediate with the pyrrolidinone derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving sulfonamide or amide bonds. It can also serve as a probe in biochemical assays to investigate protein-ligand interactions.
Medicine
Medically, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of the sulfonyl group is particularly interesting for drug design due to its ability to enhance binding affinity and specificity.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzenesulfonyl and pyrrolidinone groups.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl group can act as a hydrogen bond acceptor, while the amide and pyrrolidinone moieties can participate in various non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-phenylpropanamide: Lacks the pyrrolidinone ring, which may reduce its biological activity or specificity.
N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide: Lacks the benzenesulfonyl group, potentially affecting its chemical reactivity and interaction with biological targets.
3-(benzenesulfonyl)-N-[3-(2-hydroxyphenyl)propanamide: Contains a hydroxyl group instead of the pyrrolidinone ring, which could alter its chemical and biological properties.
Uniqueness
The unique combination of the benzenesulfonyl group and the pyrrolidinone ring in 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide provides a distinct set of chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.
This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-18(11-13-26(24,25)17-8-2-1-3-9-17)20-15-6-4-7-16(14-15)21-12-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROICKXNAURMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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